5(6)-Carboxy-2',7'-dichlorofluorescein
Overview
Description
5-Carboxy-2’,7’-dichlorofluorescein is a fluorescent dye widely used in various scientific research fields. It is known for its ability to act as a pH indicator and a probe for detecting reactive oxygen species (ROS) within cells. The compound is colorless and nonfluorescent until it undergoes hydrolysis by intracellular esterases, which converts it into a fluorescent form .
Scientific Research Applications
5-Carboxy-2’,7’-dichlorofluorescein is extensively used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and a fluorescent probe for detecting reactive oxygen species.
Biology: Employed in cell viability assays and to study intracellular pH changes.
Medicine: Utilized in research to understand oxidative stress and its role in various diseases.
Industry: Applied in the development of diagnostic tools and sensors.
Mechanism of Action
Target of Action
The primary target of 5-Carboxy-2’,7’-dichlorofluorescein is the multidrug resistance protein 2 (MRP2) . MRP2 is a transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics out of cells .
Mode of Action
5-Carboxy-2’,7’-dichlorofluorescein interacts with its target, MRP2, by serving as a specific substrate for this transporter . It is used to study the identity, activity, and specificity of MRP2 molecules .
Biochemical Pathways
The compound is involved in the oxidative stress pathway . It is an intracellular probe added to the cells as a pro-substrate, which upon hydrolysis by the esterase enzyme produces the fluorescent product called CDF . This fluorescence can be used to detect the presence of reactive oxygen species (ROS) within the cell .
Pharmacokinetics
The compound is known to passively diffuse into cells . Once inside the cell, it is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore . The compound’s bioavailability is influenced by its ability to passively diffuse into cells and its subsequent activation by intracellular esterases .
Result of Action
The result of the compound’s action is the production of a fluorescent product that can be used to detect the presence of ROS within the cell . This fluorescence can be quantified as a measure of oxidant production .
Action Environment
The action of 5-Carboxy-2’,7’-dichlorofluorescein can be influenced by environmental factors such as pH. With a pKa of 4.8, this dye can be used as an acidic pH sensor . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Safety and Hazards
5-Carboxy-2’,7’-dichlorofluorescein is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and is combustible dust .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Carboxy-2’,7’-Dichlorofluorescein plays a significant role in biochemical reactions. It is an ideal substrate for the Multidrug Resistance Protein 2 (MRP2) vesicular transport assay . The compound interacts with MRP2, a protein that plays a crucial role in the efflux of many hydrophilic compounds and conjugates .
Cellular Effects
The effects of 5-Carboxy-2’,7’-Dichlorofluorescein on cells are primarily observed through its interactions with reactive oxygen species (ROS). The compound is used as a cell permeate probe to detect intracellular ROS . It influences cell function by interacting with these ROS, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Carboxy-2’,7’-Dichlorofluorescein exerts its effects through specific binding interactions with biomolecules. It passively diffuses into cells and is nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore . This process can influence enzyme activity and lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-Carboxy-2’,7’-Dichlorofluorescein can change. The compound is stable and does not degrade quickly, allowing for long-term effects on cellular function to be observed in in vitro or in vivo studies .
Metabolic Pathways
It is known to interact with MRP2, suggesting it may be involved in the metabolic pathways associated with this protein .
Transport and Distribution
5-Carboxy-2’,7’-Dichlorofluorescein is transported and distributed within cells and tissues through passive diffusion . It can interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Carboxy-2’,7’-Dichlorofluorescein is primarily within the cytoplasm, where it can interact with various enzymes and proteins . The compound’s activity or function can be affected by its localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2’,7’-dichlorofluorescein typically involves the reaction of fluorescein with chlorinating agents to introduce chlorine atoms at the 2’ and 7’ positions. The carboxyl group is then introduced through a carboxylation reaction. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve heating to facilitate the reactions .
Industrial Production Methods
Industrial production of 5-Carboxy-2’,7’-dichlorofluorescein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2’,7’-dichlorofluorescein undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by reactive oxygen species, leading to an increase in fluorescence.
Hydrolysis: Intracellular esterases hydrolyze the acetate groups, converting the compound into its fluorescent form.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reactive oxygen species such as hydrogen peroxide (H₂O₂) are common oxidizing agents.
Hydrolysis: Esterases within cells facilitate the hydrolysis reaction.
Substitution: Nucleophiles can be used to substitute the chlorine atoms under controlled conditions.
Major Products Formed
Oxidation: The major product is the fluorescent form of 5-Carboxy-2’,7’-dichlorofluorescein.
Hydrolysis: The fluorescent form of the compound is produced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2’,7’-Dichlorofluorescein: Similar in structure but lacks the carboxyl group, making it less effective as a pH indicator.
5-Carboxyfluorescein: Lacks the chlorine atoms, which affects its fluorescence properties.
Dichlorodihydrofluorescein diacetate: A reduced form used as a probe for detecting reactive oxygen species.
Uniqueness
5-Carboxy-2’,7’-dichlorofluorescein is unique due to its dual functionality as a pH indicator and a probe for reactive oxygen species. The presence of both carboxyl and chlorine groups enhances its fluorescence properties and makes it highly effective for various scientific applications .
Properties
IUPAC Name |
2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVUTYDEVUNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920579 | |
Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111843-78-8, 142975-81-3 | |
Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Carboxy-2',7'-dichlorofluorescein (CDCFDA) work as a probe for vacuolar structures in yeast?
A1: CDCFDA is a cell-permeant, non-fluorescent compound. Upon entering the cell, esterases cleave the acetate groups, trapping the now fluorescent 5-carboxy-2',7'-dichlorofluorescein (CDCF) within the cell []. In yeast, CDCF accumulates specifically in vacuoles, allowing researchers to visualize vacuolar morphology and dynamics []. This accumulation likely occurs due to the pH sensitivity of CDCF, as it exhibits stronger fluorescence in the acidic environment of vacuoles.
Q2: CDCFDA is also mentioned in research on ischemia-reperfusion injury in hearts. What role does it play in this context?
A3: In cardiac research, CDCFDA serves as a probe for reactive oxygen species (ROS) []. Ischemia-reperfusion injury is known to involve a surge in ROS production, which contributes to cell damage. Using CDCFDA, researchers can monitor the real-time changes in ROS levels within a beating heart during ischemia and reperfusion []. This allows for a deeper understanding of the role of ROS in this context and the evaluation of potential therapeutic interventions.
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